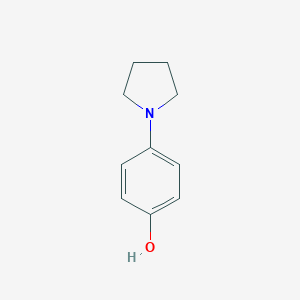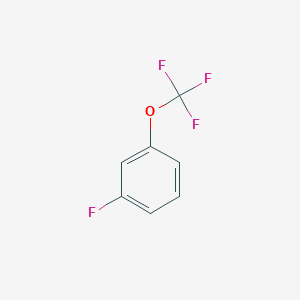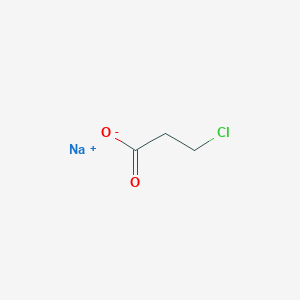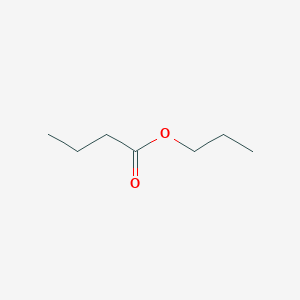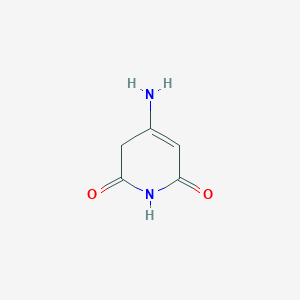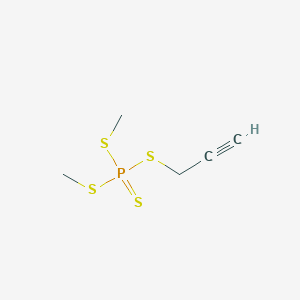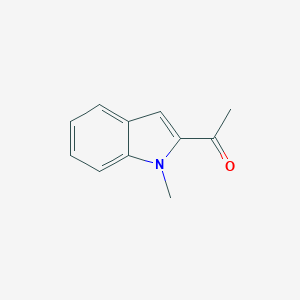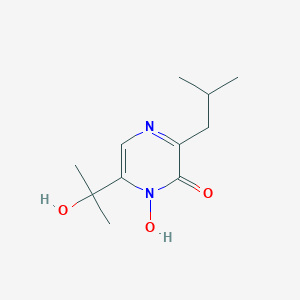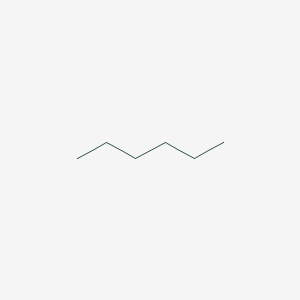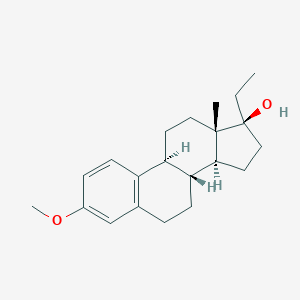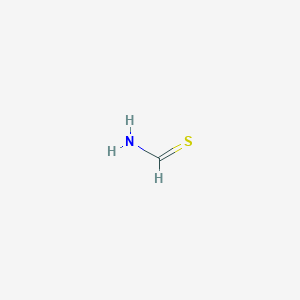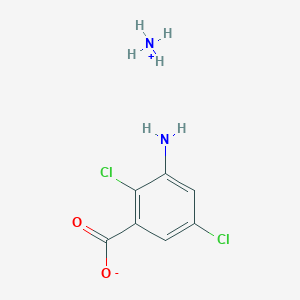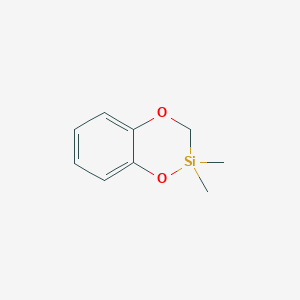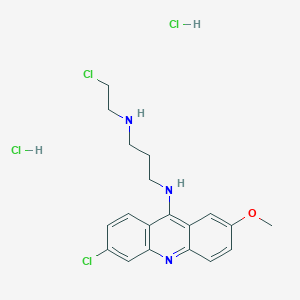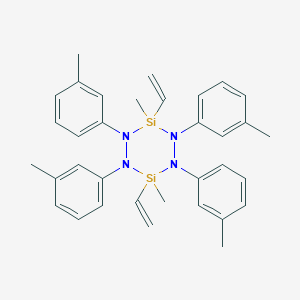
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane, commonly known as BTTS, is a tetrazasilane compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine.
Mecanismo De Acción
The mechanism of action of BTTS is not fully understood, but it is believed to involve the formation of covalent bonds with biological molecules, such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can have a variety of effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
BTTS has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BTTS can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate gene expression. In vivo studies have shown that BTTS can inhibit tumor growth and metastasis, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BTTS in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using BTTS is its high cost, which can limit its use in large-scale experiments. Additionally, BTTS can be toxic in high concentrations, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of BTTS. One area of interest is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of interest is the exploration of BTTS as a potential therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of BTTS in the synthesis of new nanomaterials and in the development of new imaging techniques is an area of ongoing research.
Métodos De Síntesis
The synthesis of BTTS involves the reaction of hexamethyldisilazane with 3,6-bis(3-methylphenyl)-1,2,4,5-tetrazine in the presence of a catalyst. The resulting product is then treated with ethylene to produce BTTS. This method has been optimized to yield high purity BTTS with a high yield.
Aplicaciones Científicas De Investigación
BTTS has been studied for its potential applications in various scientific fields. In materials science, BTTS has been used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. In nanotechnology, BTTS has been used as a building block for the synthesis of nanomaterials, such as nanowires and nanoparticles. In biomedicine, BTTS has been studied for its potential use as a drug delivery agent and as a contrast agent for imaging techniques.
Propiedades
Número CAS |
17082-87-0 |
|---|---|
Nombre del producto |
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane |
Fórmula molecular |
C34H40N4Si2 |
Peso molecular |
560.9 g/mol |
Nombre IUPAC |
3,6-bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C34H40N4Si2/c1-9-39(7)35(31-19-11-15-27(3)23-31)37(33-21-13-17-29(5)25-33)40(8,10-2)38(34-22-14-18-30(6)26-34)36(39)32-20-12-16-28(4)24-32/h9-26H,1-2H2,3-8H3 |
Clave InChI |
KFQAFAXIMQJZKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2N([Si](N(N([Si]2(C)C=C)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C)(C)C=C)C5=CC=CC(=C5)C |
SMILES canónico |
CC1=CC(=CC=C1)N2N([Si](N(N([Si]2(C)C=C)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C)(C)C=C)C5=CC=CC(=C5)C |
Sinónimos |
3,6-Dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-3,6-divinyl-1,2,4,5-tetraaza-3,6-disilacyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



